molecular formula C22H24N2O3 B2966480 3-(4-methoxyphenyl)-N-(3-(quinolin-8-yloxy)propyl)propanamide CAS No. 1207003-50-6

3-(4-methoxyphenyl)-N-(3-(quinolin-8-yloxy)propyl)propanamide

Cat. No.: B2966480
CAS No.: 1207003-50-6
M. Wt: 364.445
InChI Key: RTGMRAIIXQZBHT-UHFFFAOYSA-N
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Description

The compound “3-(4-methoxyphenyl)-N-(3-(quinolin-8-yloxy)propyl)propanamide” is a complex organic molecule. It contains a methoxyphenyl group, a quinolin-8-yloxy group, and a propanamide group. These functional groups suggest that the compound could have interesting chemical properties and potential applications in fields like medicinal chemistry .


Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, likely involves a methoxyphenyl group attached to a propanamide chain, which is further connected to a quinolin-8-yloxy group .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the functional groups present in its structure. For example, the amide group could participate in hydrolysis reactions, while the aromatic rings could undergo electrophilic aromatic substitution .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of aromatic rings and a polar amide group could impact its solubility, melting point, and boiling point .

Scientific Research Applications

Antiproliferative Activities

Certain derivatives synthesized for their antiproliferative activities against non-small cell lung cancers and breast cancers have shown promising results. For instance, compounds with similar structural motifs have been identified as potential lead compounds for further development due to their active inhibition of cancer cell growth, with mechanisms involving cell cycle arrest and activation of cell death pathways (Tseng et al., 2013).

Leishmanicidal Activity

Derivatives have also been evaluated for their in vitro leishmanicidal activity against amastigotes of Leishmania amazonensis, demonstrating the importance of specific substituents for activity enhancement. The structure-activity relationship highlights the methoxy group's role in increasing leishmanicidal activity, suggesting a potential pathway for designing more effective treatments (Burguete et al., 2008).

Corrosion Inhibition

Quinoxaline-based propanones have been tested as inhibitors of mild steel corrosion in acidic environments, showcasing their potential in industrial applications to protect metals from corrosion. Their effectiveness is attributed to the formation of a protective film on the metal surface, with studies supporting their application through both experimental and computational analyses (Olasunkanmi & Ebenso, 2019).

Interaction with Amino and Carboxylic Acids

Research on the binding abilities of quinoline-containing receptors with amino and carboxylic acids has provided insights into molecular recognition processes. Such studies are fundamental in the development of sensors and other analytical tools for detecting various biological and chemical substances (Kalita et al., 2011).

Safety and Hazards

As with any chemical compound, handling “3-(4-methoxyphenyl)-N-(3-(quinolin-8-yloxy)propyl)propanamide” would require appropriate safety precautions. Without specific safety data, it’s generally recommended to avoid inhalation, ingestion, and contact with skin or eyes .

Future Directions

Given the structural complexity of this compound, it could be of interest in various research fields, including medicinal chemistry, materials science, and synthetic chemistry . Further studies would be needed to fully explore its properties and potential applications.

Properties

IUPAC Name

3-(4-methoxyphenyl)-N-(3-quinolin-8-yloxypropyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O3/c1-26-19-11-8-17(9-12-19)10-13-21(25)23-15-4-16-27-20-7-2-5-18-6-3-14-24-22(18)20/h2-3,5-9,11-12,14H,4,10,13,15-16H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTGMRAIIXQZBHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCC(=O)NCCCOC2=CC=CC3=C2N=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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